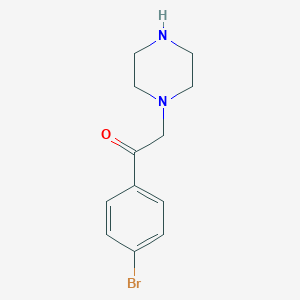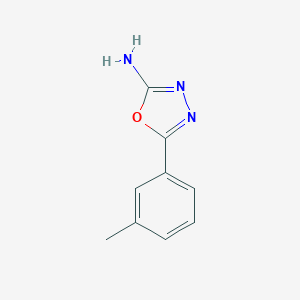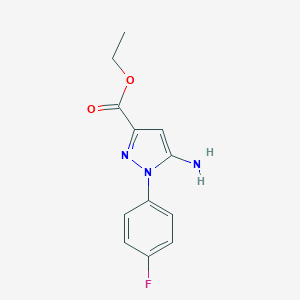
6-Chloro-2-iodo-1-methyl-1H-indole
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Scientific Research Applications
Indole Synthesis and Classification
Indole compounds, including structures similar to 6-Chloro-2-iodo-1-methyl-1H-indole, are foundational in organic chemistry due to their presence in a wide range of natural products and synthetic compounds with pharmacological significance. The classification and synthesis methods of indoles have been a subject of interest for over a century, with numerous approaches being developed for the construction of the indole nucleus. These methods are categorized into nine strategic approaches, highlighting the versatility of indole synthesis in contributing to medicinal chemistry and drug discovery. The review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of all indole syntheses, underlining the importance of indole chemistry in the development of new pharmacologically active compounds Taber & Tirunahari, 2011.
C2-Functionalization of Indole via Umpolung
The functionalization of indoles, particularly at the C2 position, is crucial for generating bioactive derivatives. The review by Deka, Deb, and Baruah (2020) explores the C2 umpolung of indoles, a strategy that allows for the inversion of the typical electronic demand of indole and enables nucleophilic substitution at positions that are usually prone to electrophilic attack. This method opens new pathways for synthesizing complex indole derivatives with potential applications in synthetic and pharmaceutical chemistry Deka, Deb, & Baruah, 2020.
Biological and Pharmacological Activities
Indole derivatives exhibit a broad spectrum of biological and pharmacological activities, making them valuable in drug development. Ali et al. (2013) highlight the significance of indoles and indazoles in medicine, noting their antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties. This underscores the potential of indole derivatives, including those related to 6-Chloro-2-iodo-1-methyl-1H-indole, in the development of new therapeutic agents Ali, Dar, Pradhan, & Farooqui, 2013.
Antiviral Applications
The role of indole derivatives in antiviral therapy is well-documented, with indole-containing compounds mimicking the structure of peptides to bind reversibly to enzymes. Zhang, Chen, and Yang (2014) discuss the development of indole derivatives as antiviral agents, highlighting their versatility and potential in discovering novel drugs with diverse modes of action Zhang, Chen, & Yang, 2014.
Gut-Bacteria-Derived Indoles in Disease Therapy
Indole and its derivatives, produced by the metabolism of tryptophan by intestinal microorganisms, play a crucial role in maintaining intestinal homeostasis and affecting liver metabolism and the immune response. Li, Zhang, Hu, and Zhao (2021) review the therapeutic prospects of indole derivatives in treating intestinal and liver diseases, showcasing the interplay between host and microorganism in influencing health and disease Li, Zhang, Hu, & Zhao, 2021.
properties
IUPAC Name |
6-chloro-2-iodo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClIN/c1-12-8-5-7(10)3-2-6(8)4-9(12)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUUKXLWNVBGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571678 | |
| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174734-20-4 | |
| Record name | 6-Chloro-2-iodo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

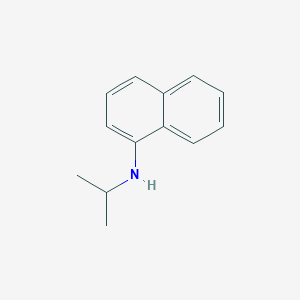

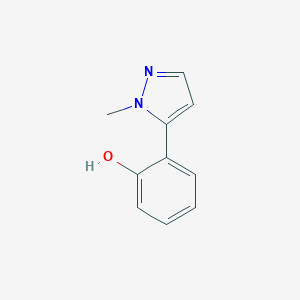

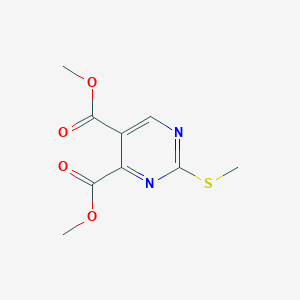
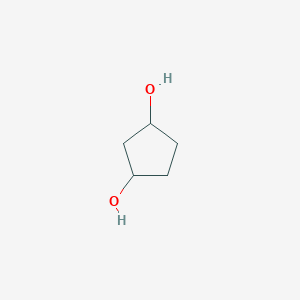
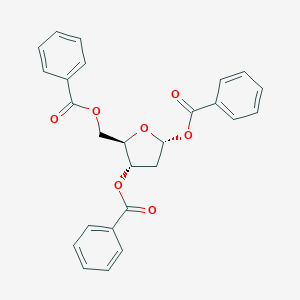
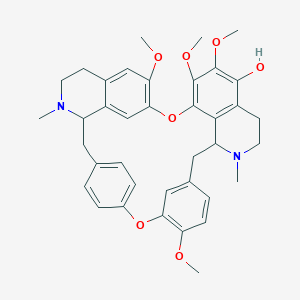
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)

